molecular formula C19H24N4O2 B13579827 5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide

5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide

Cat. No.: B13579827
M. Wt: 340.4 g/mol
InChI Key: YRTWMHXTWZGLGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

The synthesis of 5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common synthetic route involves the reaction of cyclopropyl hydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with 4-[1-(morpholin-4-yl)ethyl]phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and may require catalysts or specific temperature control to optimize yield and purity.

Chemical Reactions Analysis

5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole ring or the phenyl group are replaced by other nucleophiles. Common reagents for these reactions include halides and amines.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new carbon-carbon bonds, expanding the molecular framework of the compound.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.

    Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Alternatively, it can interact with cell surface receptors, triggering a cascade of intracellular signaling events. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:

    1H-pyrazole-5-carboxamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.

    N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}pyrazole derivatives: These compounds have a quinazoline moiety, which imparts different chemical and biological properties compared to the phenyl group in the target compound.

    5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-triazole derivatives:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

5-cyclopropyl-N-[4-(1-morpholin-4-ylethyl)phenyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H24N4O2/c1-13(23-8-10-25-11-9-23)14-4-6-16(7-5-14)20-19(24)18-12-17(21-22-18)15-2-3-15/h4-7,12-13,15H,2-3,8-11H2,1H3,(H,20,24)(H,21,22)

InChI Key

YRTWMHXTWZGLGL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C2=NNC(=C2)C3CC3)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.